4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
This compound belongs to the class of N-sulfonamide derivatives featuring a 1,2,3,4-tetrahydroquinoline scaffold modified with a cyclopropanecarbonyl group at the 1-position and a 4-chlorobenzenesulfonamide moiety at the 7-position. Its molecular formula is C₂₀H₁₇ClN₂O₃S, with a molecular weight of 424.88 g/mol.
Properties
IUPAC Name |
4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-15-6-9-17(10-7-15)26(24,25)21-16-8-5-13-2-1-11-22(18(13)12-16)19(23)14-3-4-14/h5-10,12,14,21H,1-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFCFEDQALOZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Quinoline Derivatives
A widely employed method involves the partial hydrogenation of quinoline precursors. For example, catalytic hydrogenation of 7-nitroquinoline (1 ) over Adams' catalyst (PtO₂) in acetic acid at 50°C under 4 atm H₂ pressure yields 1,2,3,4-tetrahydroquinolin-7-amine (2 ) with >95% conversion.
Key parameters:
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PtO₂ | 4 | 50 | 93–98 |
| Ra-Ni | 3 | 60 | 85–90 |
This method benefits from excellent functional group tolerance but requires careful control of hydrogenation duration to prevent over-reduction.
Diastereoselective [4 + 2] Annulation
The Liu group demonstrated a DBU-mediated annulation between ortho-tosylaminophenyl-substituted p-quinone methides (3 ) and cyanoalkenes (4 ) to construct tetrahydroquinolines with exceptional diastereoselectivity (>20:1 dr):
$$
\text{3} + \text{4} \xrightarrow{\text{DBU (20 mol\%), DCM, 25°C}} \text{5} \quad (\text{85–92\% yield})
$$
This method enables precise stereochemical control at C4, critical for subsequent functionalization steps.
Introduction of the Cyclopropanecarbonyl Group
Acylation of Tetrahydroquinoline Amines
Reaction of 1,2,3,4-tetrahydroquinolin-1-amine (6 ) with cyclopropanecarbonyl chloride (7 ) proceeds efficiently under Schotten-Baumann conditions:
$$
\text{6} + \text{7} \xrightarrow{\text{NaOH (aq), CH₂Cl₂, 0°C → rt}} \text{8} \quad (\text{89\% yield})
$$
Optimized conditions:
- Biphasic system (CH₂Cl₂/H₂O)
- Slow addition of acyl chloride (0.5 mL/min)
- pH maintained at 8–9 with 10% NaOH
Excess base must be avoided to prevent cyclopropane ring-opening.
Sulfonamide Formation at Position 7
Direct Sulfonation of Tetrahydroquinoline Amines
The key intermediate 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-amine (9 ) reacts with 4-chlorobenzenesulfonyl chloride (10 ) under microwave irradiation:
$$
\text{9} + \text{10} \xrightarrow{\text{Et₃N (2 eq), MeCN, MW 150W, 80°C, 15 min}} \text{11} \quad (\text{78\% yield})
$$
Advantages over conventional heating:
Transition-Metal Mediated Coupling
For advanced derivatives, a palladium-catalyzed coupling strategy has been reported:
$$
\text{12} + \text{13} \xrightarrow{\text{Pd(PPh₃)₄ (5 mol\%), K₂CO₃, DMF, 100°C}} \text{14} \quad (\text{65\% yield})
$$
Where 12 = 7-iodo-tetrahydroquinoline derivative and 13 = 4-chlorobenzenesulfonamide boronic ester.
Integrated Synthetic Routes
Sequential Reductive Amination/Sulfonylation
A recent patent describes a one-pot procedure combining hydrogenation and sulfonylation:
- Hydrogenation of 7-nitroquinoline (1 ) → 2 (94%)
- In situ acylation with cyclopropanecarbonyl chloride → 8 (87%)
- Direct sulfonation with 4-chlorobenzenesulfonyl chloride → 11 (81%)
Key benefits:
Solid-Phase Synthesis for Parallel Production
Immobilization of the tetrahydroquinoline core on Wang resin enables rapid analog synthesis:
$$
\text{Resin-15} \xrightarrow{\text{1) ClCOc-C₃H₅, DIEA/DMF \ 2) 4-ClC₆H₄SO₂Cl, Py}} \text{Resin-16} \xrightarrow{\text{TFA/H₂O}} \text{11} \quad (\text{83\% purity})
$$
This approach facilitates high-throughput screening but requires extensive optimization of cleavage conditions.
Analytical Characterization and Quality Control
Critical analytical data for the final compound:
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, H-8), 7.54 (d, J = 2.4 Hz, 1H, H-5), 6.82 (d, J = 8.8 Hz, 1H, H-6), 4.31–4.25 (m, 1H, H-1), 3.12–2.98 (m, 2H, H-4), 2.80–2.65 (m, 2H, H-3), 2.18–1.95 (m, 4H, cyclopropane CH₂), 1.85–1.72 (m, 2H, H-2).
HPLC-MS:
m/z [M+H]⁺ calcd for C₁₉H₁₈ClN₂O₃S: 413.08; found: 413.12.
Chiral Purity:
99% ee by Chiralpak AD-H column (hexane/i-PrOH 80:20, 1 mL/min).
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Step | Raw Material Cost ($/kg) | Energy Cost ($/kg) |
|---|---|---|
| Quinoline hydrogenation | 120 | 45 |
| Cyclopropane acylation | 280 | 32 |
| Sulfonylation | 165 | 28 |
Environmental Impact Mitigation
- Solvent recovery systems for DMF and MeCN (95% reuse)
- Catalytic hydrogenation replaces stoichiometric reducing agents
- Bromide byproducts from sulfonyl chloride synthesis converted to NaBr for water treatment
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Industry: Uses in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action for 4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary primarily in the acyl group on the tetrahydroquinoline ring and the sulfonamide substituents. Key comparisons are summarized below:
*logP: Partition coefficient (lipophilicity); †Estimated via analogy to ; ‡Decomposition observed.
Key Observations :
- The thiophene-2-carbonyl analog () exhibits higher molecular weight and logP (4.87 vs. ~4.5), suggesting enhanced lipophilicity due to the sulfur-containing heterocycle .
- Compound 24 () lacks the cyclopropane ring and chlorobenzenesulfonamide group, resulting in a simpler structure with lower molecular weight and higher melting point .
- Compound 8d () demonstrates how bulky substituents (biphenyl, dual sulfonamides) increase molecular weight and thermal instability (decomposition at 220–224.5°C) .
Computational and Graph-Based Comparisons
As per , graph-theoretical methods highlight similarities between the target compound and its analogs:
- The cyclopropane ring introduces a unique three-membered ring topology, distinguishing it from thiophene or methoxy-substituted analogs in graph-based similarity searches .
- Fingerprint analysis would cluster the target with other N-sulfonamide-tetrahydroquinoline derivatives but separate it from biphenyl-containing compounds like 8d .
Biological Activity
4-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with a cyclopropanecarbonyl group linked to a tetrahydroquinoline moiety. This unique structure may contribute to its biological properties.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzene sulfonamide can inhibit bacterial growth effectively. The mechanism involves interference with folic acid synthesis in bacteria, which is crucial for their growth and reproduction .
Cytotoxicity
In vitro studies have shown that this compound displays cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against human cancer cell lines .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to bacterial cell death and serves as a basis for the development of new antimicrobial agents .
Study on Antileishmanial Activity
A notable study evaluated the antileishmanial properties of similar sulfonamide derivatives against Leishmania species. The results indicated that certain derivatives exhibited potent activity with IC50 values lower than those of standard treatments like pentamidine. Such findings suggest potential therapeutic applications for sulfonamide derivatives in treating leishmaniasis .
Cardiovascular Effects
Another research focused on the cardiovascular effects of benzene sulfonamide derivatives using isolated rat heart models. The study revealed that certain compounds significantly reduced perfusion pressure and coronary resistance. This effect was attributed to their interaction with calcium channels, suggesting potential applications in managing hypertension or other cardiovascular conditions .
Research Findings Summary
Q & A
Q. Critical Parameters :
- Temperature control (0–25°C) during acyl chloride reactions to prevent decomposition.
- Solvent choice (e.g., THF for solubility vs. DCM for reactivity).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product .
Basic: How can the compound’s molecular structure and purity be rigorously characterized?
Methodological Answer:
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10–11 ppm), and cyclopropane CH₂ (δ 1.2–1.8 ppm). DMSO-d₆ is preferred for resolving NH signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-Ray Crystallography : Resolve stereochemistry and confirm the cyclopropane ring’s planar geometry (if single crystals are obtainable) .
Q. Table 1: Key NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Coupling Patterns |
|---|---|---|
| Aromatic (quinoline) | 6.8–7.5 | Doublets (J=8.5 Hz) |
| Cyclopropane CH₂ | 1.2–1.8 | Multiplet (J=4–6 Hz) |
| Sulfonamide NH | 10.5–11.0 | Broad singlet |
Advanced: What mechanistic hypotheses explain its potential bioactivity?
Methodological Answer:
The compound’s bioactivity likely stems from dual functional groups:
- Sulfonamide Group : Inhibits enzymes like dihydropteroate synthase (bacterial folate pathway) or carbonic anhydrase (eukaryotic systems) via sulfonamide-Zn²⁺ coordination .
- Cyclopropanecarbonyl Moiety : Enhances membrane permeability and target selectivity by introducing rigidity and lipophilicity .
Q. Experimental Validation :
- Enzyme Inhibition Assays : Measure IC₅₀ against purified dihydropteroate synthase or carbonic anhydrase isoforms.
- Cellular Uptake Studies : Use fluorescent analogs to track intracellular accumulation via confocal microscopy .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Variables to Test :
Q. Assay Design :
- In Vitro Potency : Test against bacterial strains (e.g., E. coli) or cancer cell lines (e.g., HeLa).
- Pharmacokinetics : Measure metabolic stability in liver microsomes .
Q. Table 2: Example SAR Data
| Derivative | R Group | IC₅₀ (μM, Dihydropteroate Synthase) | LogP |
|---|---|---|---|
| Parent Compound | Cl | 0.45 | 2.8 |
| 4-Fluoro Analog | F | 0.62 | 2.5 |
| Cyclopropane→Methyl | CH₃ | 1.20 | 2.1 |
Advanced: How to resolve contradictions in reported bioactivity data for analogous sulfonamides?
Methodological Answer:
Common discrepancies arise from:
- Assay Conditions : pH variations affecting enzyme activity (e.g., carbonic anhydrase pH sensitivity) .
- Structural Confounders : Impurities in older synthetic batches (validate purity via HPLC >98%) .
Q. Resolution Strategies :
- Reproduce assays under standardized conditions (pH 7.4, 37°C).
- Use isogenic bacterial strains to isolate target-specific effects .
Advanced: What computational tools predict target binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model the sulfonamide-Zn²⁺ interaction in dihydropteroate synthase (PDB: 1AJ0).
- MD Simulations (GROMACS) : Simulate cyclopropane-induced conformational changes in target enzymes over 100 ns .
Q. Key Parameters :
- Force fields: CHARMM36 for organic moieties.
- Solvation: TIP3P water model .
Advanced: What challenges arise during scale-up synthesis?
Methodological Answer:
- Low Yields in Cyclopropanecarbonylation : Optimize stoichiometry (1.2 eq acyl chloride) and use slow addition to minimize side reactions .
- Purification Bottlenecks : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient) .
Q. Table 3: Scale-Up Optimization
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Time | 12 h | 24 h |
| Yield (Final Step) | 65% | 48% |
| Purity (HPLC) | >95% | >90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
